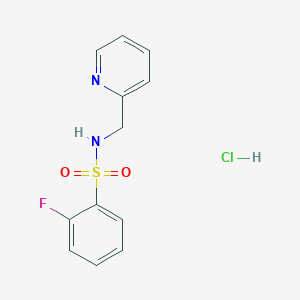
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, ROS1. It is currently being studied for its potential use in the treatment of non-small cell lung cancer (NSCLC) and other cancers that have ROS1 gene rearrangements.
Mechanism of Action
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride works by binding to the ATP-binding site of the ROS1 kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has been shown to have selective activity against cancer cells with ROS1 gene rearrangements, while sparing normal cells. This is likely due to the fact that ROS1 gene rearrangements are relatively rare in normal cells, but are present in a subset of cancer cells. 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has several advantages for use in lab experiments, including its potency and selectivity for ROS1 kinase, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use, including the fact that it is not effective against all types of cancer, and that it may have off-target effects on other kinases.
Future Directions
There are several potential future directions for the study of 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride, which could help to guide patient selection for clinical trials. Finally, there is also interest in the development of new ROS1 inhibitors with improved potency and selectivity.
Synthesis Methods
The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride involves several steps, including the reaction of 2-fluorobenzaldehyde with pyridine-2-carboxylic acid, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Scientific Research Applications
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has been extensively studied in preclinical models of NSCLC and other cancers with ROS1 gene rearrangements. In vitro studies have shown that 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride is a potent inhibitor of ROS1 kinase activity, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride is able to inhibit tumor growth in xenograft models of NSCLC and other cancers with ROS1 gene rearrangements.
properties
IUPAC Name |
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S.ClH/c13-11-6-1-2-7-12(11)18(16,17)15-9-10-5-3-4-8-14-10;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKBJVMHNSJBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

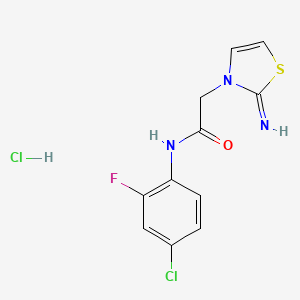
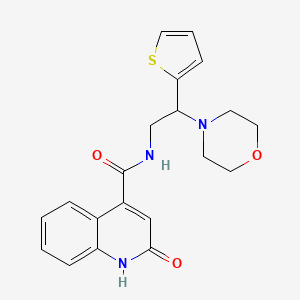
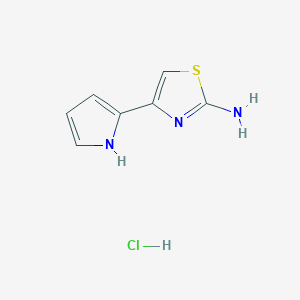

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)
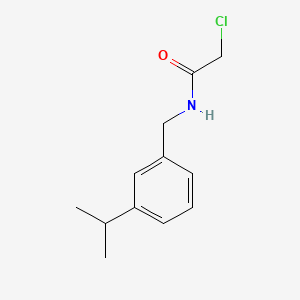
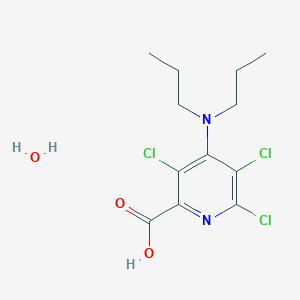
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
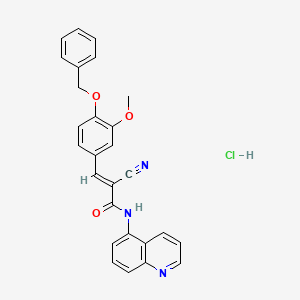
![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)
